ethyl 5-(2-((2-methoxybenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-[2-[(2-methoxyphenyl)methylamino]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-4-31-24(29)19-15(2)26-21(20(19)16-10-6-5-7-11-16)22(27)23(28)25-14-17-12-8-9-13-18(17)30-3/h5-13,26H,4,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNUKIIQKIFSBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other pyrrole- and thiazole-based esters. Key analogues include:
Physicochemical Properties
- Melting Points: Pyrrole derivatives with ester and aromatic substituents typically exhibit melting points between 170–230°C. For example, pyrazole-oxadiazole hybrids (e.g., compound 8a) melt at 177–196°C , while thiazole-containing analogues show higher thermal stability (e.g., 227–230°C in chromenone-pyrazolo[3,4-d]pyrimidine hybrids) . The 2-methoxybenzyl group in the target compound may lower melting points slightly due to increased steric hindrance.
- Solubility : The ethyl carboxylate group improves solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas the 2-methoxybenzyl group enhances lipophilicity, as seen in related methoxy-substituted aromatics .
Hydrogen-Bonding and Crystal Packing
The 2-oxoacetyl-amide group facilitates intermolecular hydrogen bonds (N–H···O and C=O···H–N), which are critical for crystal packing. This pattern is consistent with Etter’s rules for hydrogen-bonding networks in aromatic amides . In contrast, oxadiazole-thioether analogues (e.g., compound 8a) rely on weaker C–H···S interactions, resulting in less dense packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
